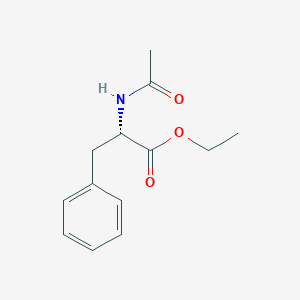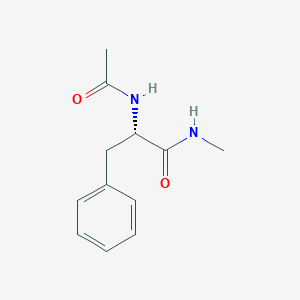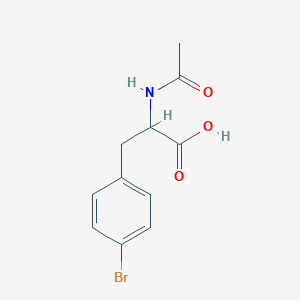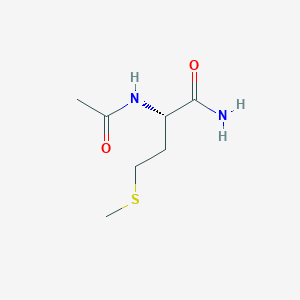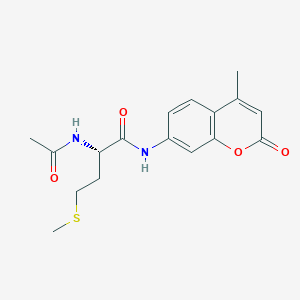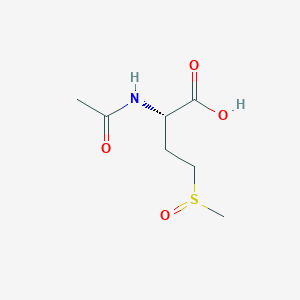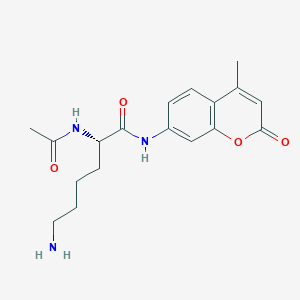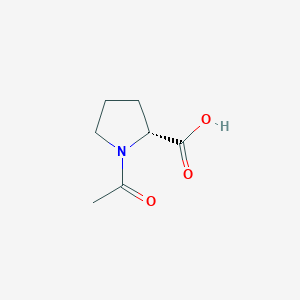
N-アセチル-D-プロリン
概要
説明
“N-acetyl-D-proline” belongs to the class of organic compounds known as proline and derivatives . These are compounds containing proline or a derivative thereof resulting from the reaction of proline at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom . It is an analog of the COOH-terminal dipeptide portion of preferred substrates of angiotensin-converting enzyme (ACE) .
Synthesis Analysis
The synthesis of N-acetyl-D-proline involves the stereocontrolled synthesis of different diastereoisomers, functionalized analogues, conformational and stereoelectronic features . The smallest ring motif that can be incorporated in a natural amino acid is the cyclopropane ring . The practice of ring constraint in the field of amino acids and peptides is an important strategy in the design of peptidomimetics and related motifs intended to improve biological activity without compromising the inherent properties of the original substrate .
Molecular Structure Analysis
The structure of N-acetyl-D-proline has been studied using X-ray diffraction . The structure of N-acetyl-D-proline bound to serum amyloid P component has been deposited in the Protein Data Bank . Crystal structures of N-acetylated proline and homologs with four- and six-membered rings were obtained and compared .
Chemical Reactions Analysis
N-acetyl-D-proline is involved in various chemical reactions. For instance, it has been used in studies of the binding of substrates and inhibitors by ACE and to differentiate the specificities of various aminoacylases . The reactions were monitored with TLC and all structures were characterized using spectroscopic techniques such as FT-IR, 1H-NMR, and mass spectrometry .
Physical and Chemical Properties Analysis
N-acetyl-D-proline is a small molecule with a chemical formula of C7H11NO3 . Its average weight is 157.1671 and its monoisotopic weight is 157.073893223 . It is stable under normal conditions .
科学的研究の応用
1. 細胞代謝と高分子合成の研究 N-アセチル-D-プロリンは、L-プロリンのアナログとして、原核生物および真核生物の両方の細胞における細胞代謝と高分子合成の調節を研究するための貴重な試薬であることが証明されています .
産業用途
基礎研究に加えて、N-アセチル-D-プロリンおよびその他のアミノ酸アナログは、産業目的で有用な化合物です .
微生物生産
L-プロリンからL-プロリンcis-4-ヒドロキシラーゼとN-アセチルトランスフェラーゼを共発現させることで、N-アセチルcis-4-ヒドロキシ-L-プロリンの微生物生産を達成するための研究が行われています .
製薬合成
ヒドロキシプロリンの異性体であるトランス-4-L-Hypは、抗炎症剤であるN-アセチルトランス-4-L-Hyp(オキサセプロール)の合成に使用されてきました .
結合研究
N-アセチル-L-プロリンは、ACE(アンジオテンシン変換酵素)による基質と阻害剤の結合の研究に使用でき、さまざまなアミノアシラーゼの特異性を区別するために使用できます .
抗がん剤開発
コラーゲンの生合成を阻害するプロリンアナログであるcis-4-ヒドロキシ-L-プロリン(CHOP)は、抗がん剤として臨床的に評価されています . CHOPのN-アセチル化は、CHOPの血中滞留を促進するか、または毒性を低下させるためのプロドラッグとしての新しいアプローチとなる可能性があります .
作用機序
Target of Action
N-acetyl-D-proline primarily targets the (5R)-carbapenem-3-carboxylate synthase . This enzyme is found in Pectobacterium carotovorum subsp. carotovorum , a bacterium known for its role in plant diseases. The enzyme is involved in the biosynthesis of carbapenem antibiotics .
Mode of Action
N-acetyl-D-proline interacts with its target enzyme, catalyzing the Fe (2+) and alpha-ketoglutarate-dependent conversion of (3S,5S)-carbapenam to (5R)-carbapenem . This is an essential step in the biosynthesis of carbapenem antibiotics .
Biochemical Pathways
The biochemical pathway affected by N-acetyl-D-proline is the carbapenem antibiotic biosynthesis pathway . The downstream effects of this pathway include the production of carbapenem antibiotics, which are potent drugs used to treat bacterial infections .
Result of Action
The result of N-acetyl-D-proline’s action is the production of carbapenem antibiotics . These antibiotics are used to treat a wide range of bacterial infections, particularly those caused by Gram-negative bacteria .
Safety and Hazards
生化学分析
Biochemical Properties
N-acetyl-D-proline plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may be used in studies of the binding of substrates and inhibitors by ACE and to differentiate the specificities of various aminoacylases .
Cellular Effects
The effects of N-acetyl-D-proline on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
N-acetyl-D-proline exerts its effects at the molecular level through several mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
N-acetyl-D-proline is involved in several metabolic pathways. It interacts with various enzymes or cofactors. This could also include any effects on metabolic flux or metabolite levels .
Transport and Distribution
N-acetyl-D-proline is transported and distributed within cells and tissues. This could include any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
特性
IUPAC Name |
(2R)-1-acetylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO3/c1-5(9)8-4-2-3-6(8)7(10)11/h6H,2-4H2,1H3,(H,10,11)/t6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMSLDIYJOSUSW-ZCFIWIBFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCC[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352112 | |
| Record name | N-acetyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59785-68-1 | |
| Record name | N-acetyl-D-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R)-1-acetylpyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does N-acetyl-D-proline interact with SAP and what are the downstream effects of this interaction?
A1: N-acetyl-D-proline binds to each of the five binding sites of the SAP pentamer. [, ] This interaction is primarily driven by the D-proline headgroup. [] While the exact binding mechanism is still being investigated, X-ray crystallography suggests a potential electrostatic interaction between the carbonyl oxygen of the acetyl group in N-acetyl-D-proline and the amide group of Gln148 in SAP. [] This binding affinity is significantly strong, particularly when multiple N-acetyl-D-proline units are presented multivalently. For instance, a decavalent ligand presenting ten N-acetyl-D-proline headgroups exhibited sub-nanomolar affinity (approximately 250 pM), exceeding the affinity of SAP for amyloid deposits. [] This multivalent interaction can lead to the cross-linking of two SAP pentamers. []
Q2: What is the impact of multivalent presentation of N-acetyl-D-proline on its interaction with SAP?
A2: Presenting multiple N-acetyl-D-proline units in a multivalent manner significantly enhances the binding affinity to SAP. [] This is evident in the development of pentavalent and decavalent ligands, which display significantly higher affinity compared to the monovalent N-acetyl-D-proline. [] The increased avidity arises from the simultaneous engagement of multiple binding sites on the SAP pentamer. This multivalent binding can also promote the cross-linking of SAP pentamers, as observed in the crystal structure of SAP complexed with the decavalent ligand. [] Notably, this cross-linking effect is also observed with the lead drug candidate CPHPC, which similarly presents multiple proline-based groups. [] These findings highlight the potential of multivalent ligands as a strategy for enhancing the targeting of SAP for therapeutic applications.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








